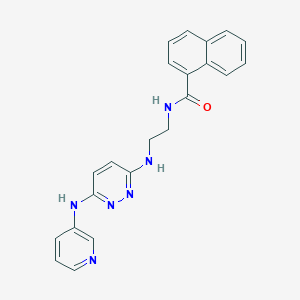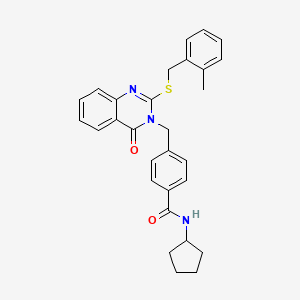
N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex chemical compound. It belongs to the class of quinazolines, which are bicyclic compounds containing a benzene ring fused to a diazine (a six-membered ring with two nitrogen atoms). This particular compound has additional functional groups, including a thioether (sulfur-containing group), an amide group, and a cyclopentyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The exact structure would depend on the specific arrangement of these groups around the quinazoline core .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, the thioether group could undergo oxidation, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinazoline derivatives are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .科学的研究の応用
Synthesis and Biological Activities of Quinazoline Derivatives
Quinazoline derivatives are of significant interest due to their wide range of biological activities. For instance, the synthesis and evaluation of heterocyclic carboxamides have demonstrated potential antipsychotic agents, highlighting the versatility of quinazoline frameworks in drug development (Norman et al., 1996) Norman et al., 1996. Furthermore, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, demonstrate the ongoing efforts to improve the physicochemical properties of quinazoline derivatives for better therapeutic efficacy (Bavetsias et al., 2002) Bavetsias et al., 2002.
Synthesis Techniques and Chemical Modifications
The synthesis of quinazoline derivatives often involves novel techniques and chemical modifications to explore new biological activities. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the diverse chemical pathways available for creating quinazoline derivatives with potential biological applications (Chau et al., 1982) Chau et al., 1982.
Potential Biological and Pharmacological Applications
Quinazoline derivatives have been studied for various biological and pharmacological applications. The synthesis and characterization of phosphorescent cyclometalated iridium complexes with quinazoline ligands illustrate the potential of quinazoline derivatives in materials science, particularly in the development of new photophysical properties (Lamansky et al., 2001) Lamansky et al., 2001.
将来の方向性
特性
IUPAC Name |
N-cyclopentyl-4-[[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-8-2-3-9-23(20)19-35-29-31-26-13-7-6-12-25(26)28(34)32(29)18-21-14-16-22(17-15-21)27(33)30-24-10-4-5-11-24/h2-3,6-9,12-17,24H,4-5,10-11,18-19H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOEKXICOCWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-(cyclopropanecarbonylamino)-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)
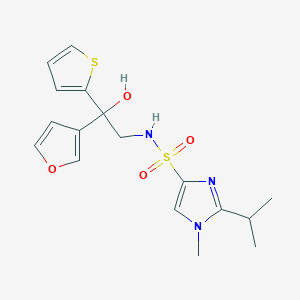
![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)

![Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2850469.png)
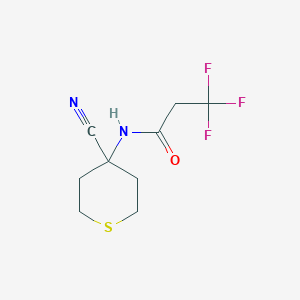
![6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B2850472.png)
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2850473.png)
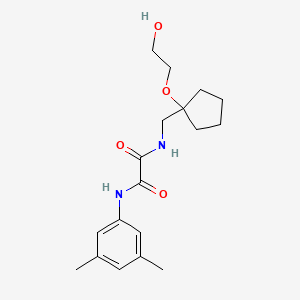
![2-(4-chlorophenyl)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2850476.png)

